N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE
Description
N-[6-(Cyanosulfanyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzothiazole core substituted at the 6-position with a cyano sulfanyl (-SCN) group and a benzenesulfonamide moiety at the 2-position. The synthesis of such derivatives typically involves multi-step reactions, including cyclization, sulfonation, and substitution, with structural characterization via elemental analysis, UV, IR, and NMR spectroscopy.
Properties
IUPAC Name |
[2-(benzenesulfonamido)-1,3-benzothiazol-6-yl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S3/c15-9-20-10-6-7-12-13(8-10)21-14(16-12)17-22(18,19)11-4-2-1-3-5-11/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNVRAHAAZAORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Cyanosulfanyl Group: The cyanosulfanyl group can be introduced via nucleophilic substitution reactions using cyanogen bromide or similar reagents.
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the benzothiazole derivative with benzenesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a promising candidate for anticancer drug development.
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against bacterial strains that express carbonic anhydrase enzymes.
Biological Studies: It is used in biological studies to understand enzyme inhibition mechanisms and to develop new therapeutic agents targeting specific enzymes.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(CYANOSULFANYL)-1,3-BENZOTHIAZOL-2-YL]BENZENESULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels in cells, and its inhibition can lead to disrupted cellular processes, particularly in cancer cells that rely on altered pH regulation for survival . The compound binds to the active site of the enzyme, preventing its normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with fluorinated benzothiazole-sulfonamide derivatives reported in recent studies. For example, N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[3-chloro-2-(3-nitrophenyl)-4-oxo-azetidin-1-yl]benzenesulfonamide (compounds 6–29 in ) features a fluorine atom at the 6-position of the benzothiazole ring and a substituted azetidinone-benzenesulfonamide group. Key differences include:
- This may enhance interactions with biological targets (e.g., enzymes or microbial membranes) but could also affect metabolic stability.
Physicochemical Properties
A comparison of key properties is hypothesized based on structural analogs:
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